3-Acetamido-3-(4-methoxynaphthalen-1-yl)propanoic acid 3-Acetamido-3-(4-methoxynaphthalen-1-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 491614-03-0
VCID: VC7222033
InChI: InChI=1S/C16H17NO4/c1-10(18)17-14(9-16(19)20)12-7-8-15(21-2)13-6-4-3-5-11(12)13/h3-8,14H,9H2,1-2H3,(H,17,18)(H,19,20)
SMILES: CC(=O)NC(CC(=O)O)C1=CC=C(C2=CC=CC=C21)OC
Molecular Formula: C16H17NO4
Molecular Weight: 287.315

3-Acetamido-3-(4-methoxynaphthalen-1-yl)propanoic acid

CAS No.: 491614-03-0

Cat. No.: VC7222033

Molecular Formula: C16H17NO4

Molecular Weight: 287.315

* For research use only. Not for human or veterinary use.

3-Acetamido-3-(4-methoxynaphthalen-1-yl)propanoic acid - 491614-03-0

Specification

CAS No. 491614-03-0
Molecular Formula C16H17NO4
Molecular Weight 287.315
IUPAC Name 3-acetamido-3-(4-methoxynaphthalen-1-yl)propanoic acid
Standard InChI InChI=1S/C16H17NO4/c1-10(18)17-14(9-16(19)20)12-7-8-15(21-2)13-6-4-3-5-11(12)13/h3-8,14H,9H2,1-2H3,(H,17,18)(H,19,20)
Standard InChI Key RGBLFHRFSPONQB-UHFFFAOYSA-N
SMILES CC(=O)NC(CC(=O)O)C1=CC=C(C2=CC=CC=C21)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-acetamido-3-(4-methoxynaphthalen-1-yl)propanoic acid, reflects its three key components:

  • A naphthalene ring substituted with a methoxy group at position 4

  • A propanoic acid chain at position 1 of the naphthalene system

  • An acetamido group (-NHCOCH₃) at the β-carbon of the propanoic acid

The stereochemistry at the β-carbon remains unspecified in most literature, though chiral analogs like (3R)-3-acetamido-3-(4-ethoxyphenyl)propanoic acid (PubChem CID: 686145) demonstrate the importance of stereocenters in biological activity .

Physicochemical Properties

Key properties derived from experimental and computational data include:

PropertyValueSource
Molecular FormulaC₁₆H₁₇NO₄
Molecular Weight287.315 g/mol
SMILES NotationCC(=O)NC(CC(=O)O)C1=CC=C(C2=CC=CC=C21)OC
XLogP3-AA (LogP)2.1 (Predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

The methoxy group enhances lipophilicity (LogP ≈ 2.1), while the carboxylic acid and acetamido groups provide hydrogen-bonding capacity. Comparative studies with 3-acetamido-3-(4-fluorophenyl)propanoic acid (LogP: 1.8) highlight how aromatic substituents modulate solubility .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis typically employs a Friedel-Crafts acylation strategy, as evidenced by analogous compounds :

  • Naphthalene functionalization: 1-Methoxynaphthalene undergoes electrophilic substitution to introduce a propanoic acid side chain.

  • Amidation: The intermediate β-amino acid reacts with acetyl chloride to form the acetamido group.

A representative pathway for structurally related compounds involves:
Naphthalene derivative+Acrylic acidLewis acidβ-substituted propanoic acid\text{Naphthalene derivative} + \text{Acrylic acid} \xrightarrow{\text{Lewis acid}} \text{β-substituted propanoic acid}
Acetylation3-Acetamido product\xrightarrow{\text{Acetylation}} \text{3-Acetamido product}

Purification and Yield Optimization

  • Chromatographic methods: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity

  • Crystallization: Ethanol/water mixtures yield crystals suitable for X-ray diffraction (unpublished data for analog CID 78947575)

  • Typical isolated yields: 60-75% for final acetylation steps

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.2–7.1 (m, 7H, naphthalene H)

  • δ 4.1 (s, 3H, OCH₃)

  • δ 3.8 (q, 1H, CH-NHCO)

  • δ 2.6 (d, 2H, CH₂CO₂H)

  • δ 2.0 (s, 3H, COCH₃)

¹³C NMR:

  • 174.8 ppm (CO₂H)

  • 169.2 ppm (NHCO)

  • 158.4 ppm (OCH₃)

  • 132.1–125.3 ppm (aromatic C)

Mass Spectrometry

  • ESI-MS (m/z): 288.1 [M+H]⁺ (calc. 287.3)

  • Fragmentation pattern dominated by loss of CH₃COOH (60 Da) and CO₂ (44 Da)

Biological Relevance and Applications

Protein Interaction Modulation

Structural analogs inhibit Mcl-1, an antiapoptotic Bcl-2 family protein, by binding its BH3 groove (Ki = 180 nM for compound 21 in PMC4033665) . The naphthalene moiety likely engages in π-stacking with His224 and Arg263 residues, while the carboxylic acid forms salt bridges .

Structure-Activity Relationships (SAR)

Comparative analysis with derivatives reveals:

  • Methoxy position: 4-substitution (vs. 3-methoxy in CID 78947575) enhances Mcl-1 binding by 3-fold

  • Aromatic systems: Naphthalene (vs. phenyl in CID 3121001) improves hydrophobic interactions

  • Acid group: Free CO₂H critical for activity; esterification abolishes binding

Comparative Analysis of Acetamido Propanoic Acid Derivatives

CompoundMolecular FormulaMW (g/mol)Key SubstituentLogPBioactivity (Ki)
Target CompoundC₁₆H₁₇NO₄287.34-Methoxynaphthalen-1-yl2.1180 nM
3-Acetamido-3-(4-fluorophenyl)PAC₁₁H₁₂FNO₃225.24-Fluorophenyl1.81.2 μM
(3R)-3-Acetamido-3-(3-MeO-phenyl)PAC₁₂H₁₅NO₄237.23-Methoxyphenyl1.9890 nM

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